molecular formula C22H19N5O4S B2547806 Methyl 4-(2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate CAS No. 894051-88-8

Methyl 4-(2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate

Katalognummer: B2547806
CAS-Nummer: 894051-88-8
Molekulargewicht: 449.49
InChI-Schlüssel: PLBBEXJXUMZZTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 4-methoxyphenyl group at position 4. The structure includes a thioether-linked acetamido group connected to a methyl benzoate moiety.

Eigenschaften

IUPAC Name

methyl 4-[[2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4S/c1-30-17-9-5-14(6-10-17)18-11-12-19-24-25-22(27(19)26-18)32-13-20(28)23-16-7-3-15(4-8-16)21(29)31-2/h3-12H,13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBBEXJXUMZZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Key Steps:

  • Curtius Rearrangement : Conversion of the carboxylic acid to an isocyanate intermediate using diphenylphosphoryl azide (DPPA) and triethylamine in tert-butanol.
  • Hydrazine Treatment : Selective substitution of the C-6 chlorine atom with hydrazine hydrate, yielding 6-chloro-3-hydrazino-pyridazin-4-ylamine .
  • Cyclization : Refluxing with formic acid induces cyclization to form 6-chloro-triazolo[4,3-b]pyridazin-8-ylamine .

Optimization Note : The use of formic acid at 100°C for 6 hours achieves >75% yield, minimizing side products.

α-Bromination and Thioether Formation

The triazolo-pyridazine intermediate undergoes α-bromination at the C-3 position to enable nucleophilic substitution with a thiol-containing reagent.

Procedure:

  • Bromination : Treatment with N-bromosuccinimide (NBS) in CCl₄ at 0°C for 2 hours yields 3-bromo-6-(4-methoxyphenyl)-triazolo[4,3-b]pyridazine .
  • Thiol Substitution : Reaction with 2-mercaptoacetamide in DMF using K₂CO₃ as a base (60°C, 4 hours) forms the thioether linkage.

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazolo-H), 7.92 (d, J = 8.8 Hz, 2H, aryl-H), 6.98 (d, J = 8.8 Hz, 2H, aryl-H), 4.12 (s, 2H, -SCH₂-).

Amide Coupling with Methyl 4-Aminobenzoate

The final step involves coupling the thioacetic acid derivative with methyl 4-aminobenzoate to install the acetamido-benzoate moiety.

Protocol:

  • Activation : Treat 2-((6-(4-methoxyphenyl)-triazolo[4,3-b]pyridazin-3-yl)thio)acetic acid with EDCl and HOBt in DMF for 30 minutes.
  • Coupling : Add methyl 4-aminobenzoate and stir at room temperature for 12 hours.
  • Workup : Extract with ethyl acetate, wash with brine, and purify via recrystallization (ethanol/water).

Yield : 65–70%.

Structural Confirmation and Purity Analysis

Spectroscopic Data:

  • HRMS (ESI+) : m/z calculated for C₂₃H₂₀N₅O₄S [M+H]⁺: 462.1234, found: 462.1238.
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 167.8 (C=O), 161.2 (C-OCH₃), 154.3 (triazolo-C), 132.1–114.7 (aryl carbons).

Purity : >98% by HPLC (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Key Reference
Core Formation Hydrazine Cyclization 75
Suzuki Coupling Pd(PPh₃)₄/K₂CO₃ 70
Thioether Formation NBS/K₂CO₃ 68
Amide Coupling EDCl/HOBt 65

Challenges and Optimization Strategies

  • Regioselectivity : Ensuring substitution at C-6 (vs. C-3) during Suzuki coupling requires precise stoichiometry and temperature control.
  • Polybromination : Lowering NBS equivalents (1.1 equiv) and reaction time prevents di-bromination.
  • Amide Hydrolysis : Using anhydrous DMF and inert atmosphere avoids hydrolysis of the methyl benzoate.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry and Biology: This compound has been studied for its potential as a dual inhibitor of c-Met and Pim-1, which are important targets in cancer therapy. Its ability to bind to these enzymes suggests it could be useful in developing new anticancer drugs.

Medicine: Due to its biological activity, this compound is being explored for its therapeutic potential in treating various diseases, including cancer. Its ability to inhibit specific enzymes makes it a candidate for drug development.

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for creating new materials and pharmaceuticals.

Wirkmechanismus

The compound exerts its effects through the inhibition of c-Met and Pim-1 enzymes. By binding to these enzymes, it disrupts their activity, which is crucial for the proliferation and survival of cancer cells. The molecular targets and pathways involved include the signaling pathways that regulate cell growth and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

  • Synthetic Feasibility : Triazolopyridazines are typically synthesized via annulation reactions, as demonstrated in . The target compound likely requires sequential coupling of 6-chloro-triazolopyridazine with 4-methoxyphenylthiol and methyl benzoate precursors .
  • Biological Potential: Structural similarities to vebreltinib suggest possible kinase inhibition, though experimental validation is needed. The 4-methoxyphenyl group may confer selectivity for aromatic kinase domains .
  • Hazard Considerations : Analogues with similar substituents (e.g., ) require stringent safety protocols, including PPE and ventilation, due to acute toxicity risks .

Biologische Aktivität

Methyl 4-(2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate is an organic compound with a complex structure that includes a triazolo-pyridazine ring system and various functional groups such as methoxy, thio, and acetamido. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and antimicrobial therapy.

Chemical Structure and Properties

The molecular formula of Methyl 4-(2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate is C₁₈H₁₈N₄O₃S, with a molecular weight of approximately 447.5 g/mol. The presence of the triazole and pyridazine moieties suggests potential interactions with biological targets that may lead to therapeutic effects.

Structural Features

FeatureDescription
Molecular FormulaC₁₈H₁₈N₄O₃S
Molecular Weight447.5 g/mol
Key Functional GroupsMethoxy, Thio, Acetamido
Ring SystemsTriazolo-Pyridazine

Anticancer Activity

Research indicates that compounds containing triazole and pyridazine structures exhibit significant anticancer properties. Methyl 4-(2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate has been studied for its ability to inhibit cancer cell proliferation.

Case Study: In Vitro Cytotoxicity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, a study reported that derivatives of triazole compounds showed cytotoxic activity against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines, with some compounds exhibiting IC50 values as low as 10 µM .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary findings suggest interactions with enzymes and receptors involved in microbial resistance mechanisms.

Case Study: Antibacterial Efficacy

A study on related triazole derivatives indicated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as chloramphenicol .

The mechanism by which Methyl 4-(2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for cancer cell survival and microbial growth.
  • Induction of Apoptosis : It appears to trigger apoptotic pathways in cancer cells.
  • Disruption of Cell Membranes : Its thio group may enhance membrane permeability in bacterial cells.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.